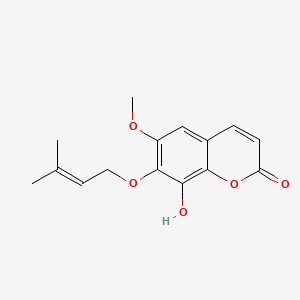
Capensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capensin is a natural product found in Haplophyllum obtusifolium, Gochnatia argentina, and other organisms with data available.
Aplicaciones Científicas De Investigación
Medicinal Properties
Capensin has been identified for its various biological activities, which include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Antioxidant Effects : this compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential in preventing cellular damage and aging .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases. Its role in reducing pro-inflammatory cytokines could be beneficial in conditions such as arthritis and other inflammatory disorders .
Pharmacological Applications
This compound's unique chemical structure allows it to interact with various biological targets, leading to several pharmacological applications:
- Cancer Therapy : this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism involves the release of cytochrome C and activation of caspases, which are critical in programmed cell death pathways . This property positions this compound as a potential lead compound for developing anticancer therapies.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier opens avenues for investigating its effects on neurological conditions. Research is underway to explore its neuroprotective effects and potential benefits in diseases like Alzheimer's and Parkinson's .
- Vascular Health : this compound may have implications in cardiovascular health by promoting vasodilation and improving endothelial function. These effects could contribute to managing hypertension and other cardiovascular diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting this compound as a promising alternative treatment .
- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings suggest that this compound could be further investigated as a chemotherapeutic agent .
Propiedades
Número CAS |
71765-80-5 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 |
Nombre IUPAC |
8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-9(2)6-7-19-15-11(18-3)8-10-4-5-12(16)20-14(10)13(15)17/h4-6,8,17H,7H2,1-3H3 |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















